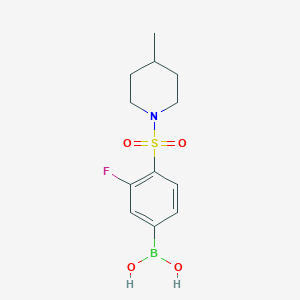

(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Overview

Description

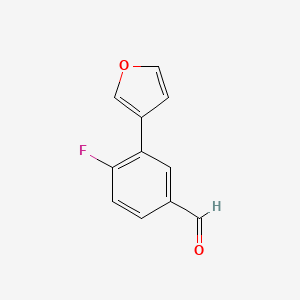

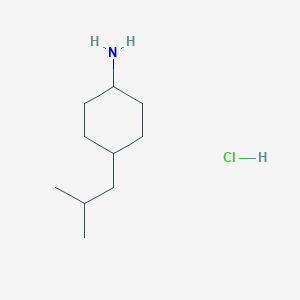

“(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704120-89-7 and Linear Formula: C12H17BFNO4S . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9,16-17H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.14 . It is a pale-yellow to yellow-brown solid . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Sensing Technologies

Boronic acid derivatives are widely used in the development of sensing technologies due to their ability to form reversible covalent bonds with diols, enabling the detection of various biological and chemical substances. For example, a boron dipyrromethene (BODIPY)-based fluorometric probe has been developed for the highly sensitive and selective detection of hypochlorous acid (HOCl) in living cells (Shi-Rong Liu, Mani Vedamalai, & Shu-Pao Wu, 2013). This demonstrates the potential of boronic acids in creating fluorescent sensors for biomedical applications.

Organic Synthesis and Catalysis

Boronic acids play a crucial role in organic synthesis, particularly in cross-coupling reactions which are fundamental in constructing complex molecules. A study on the kinetic reactivity of boronic acid and boronate ion towards various reactants revealed insights into their reactivity patterns, which are essential for optimizing synthesis processes (Eisuke Watanabe et al., 2013). Additionally, the Nickel(II)-catalyzed synthesis of sulfinates from aryl and heteroaryl boronic acids highlights the versatility of boronic acids in facilitating the synthesis of sulfonyl-containing groups, a class of compounds with significant pharmaceutical relevance (Pui Kin Tony Lo, Yiding Chen, & M. Willis, 2019).

Material Science

In the realm of materials science, boronic acids are integral in the design of novel polymers with high glass-transition temperatures and organosolubility. These properties are desirable for the development of advanced materials for a wide range of applications, from electronics to aerospace. Research on novel arylene ether polymers synthesized through reactions involving boronic acids showcases the utility of these compounds in creating materials with outstanding thermal stability and solubility profiles (Wen-Yao Huang et al., 2007).

Safety And Hazards

properties

IUPAC Name |

[3-fluoro-4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9,16-17H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCXMMQNKJDARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1531324.png)

![7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1531328.png)

![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)

![(4Z)-4-[(oxolan-2-yl)methylidene]azepane hydrochloride](/img/structure/B1531336.png)

![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)